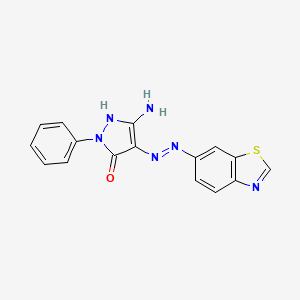
5-Amino-4-(1,3-benzothiazol-6-ylhydrazinylidene)-2-phenyl-3-pyrazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-4-(1,3-benzothiazol-6-ylhydrazinylidene)-2-phenyl-3-pyrazolone is a member of benzothiazoles.
Aplicaciones Científicas De Investigación
Molecular Structure and Chemical Interactions
The compound 5-Amino-4-(1,3-benzothiazol-6-ylhydrazinylidene)-2-phenyl-3-pyrazolone, due to its unique structure, has been the subject of various studies. One research paper describes the synthesis of a structurally similar compound, which is characterized by its zwitterionic structure and exists in the enolate form. The study highlights the molecular interactions and angles between the pyrazolone ring and other molecular structures like the benzothiazole ring systems. This highlights the compound's structural stability and potential for forming hydrogen bonds, essential for various applications, including materials science and drug design (Sun & Cui, 2008).
Antimicrobial Applications
A notable area of application for derivatives of this compound is in antimicrobial research. Several studies have synthesized derivatives that incorporate the benzothiazole and pyrazolone moieties, demonstrating promising antibacterial and antifungal activities. This includes activity against common pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The structural integrity of these compounds has been confirmed through various spectral analyses, and their biological activities have been highlighted as comparable to standard drugs in some cases, indicating their potential for therapeutic use (Mistry & Desai, 2004), (Amnerkar, Bhongade & Bhusari, 2015), (Yadav et al., 2010).
Anticonvulsant and Anti-cancer Potential
The compound and its derivatives have also shown potential in anticonvulsant and anti-cancer studies. Certain derivatives have demonstrated significant anticonvulsant potencies, showcasing the versatility of these compounds in medicinal chemistry. Furthermore, some studies have explored the cytotoxic properties of related benzothiazole derivatives, indicating their potential in cancer therapy. The synthesis of these derivatives involves intricate chemical processes, and their biological activities are often correlated with their chemical structures (Gineinah, 2001), (Hutchinson et al., 2001).
Corrosion Inhibition and Material Science
Moreover, studies have investigated the use of pyrazolone derivatives as corrosion inhibitors. This area of research is crucial for material science and industrial applications, where corrosion resistance is paramount. The studies demonstrate that these compounds can effectively inhibit the corrosion of metals, making them valuable for various industrial applications (Sayed et al., 2018).
Propiedades
Nombre del producto |
5-Amino-4-(1,3-benzothiazol-6-ylhydrazinylidene)-2-phenyl-3-pyrazolone |
|---|---|
Fórmula molecular |
C16H12N6OS |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
5-amino-4-(1,3-benzothiazol-6-yldiazenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H12N6OS/c17-15-14(16(23)22(21-15)11-4-2-1-3-5-11)20-19-10-6-7-12-13(8-10)24-9-18-12/h1-9,21H,17H2 |
Clave InChI |
LMXBLONMHCPNQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC4=C(C=C3)N=CS4 |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



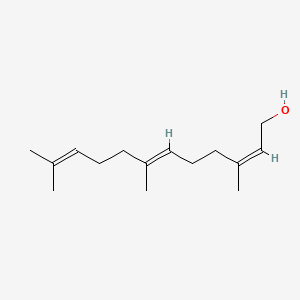
![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1224633.png)
![6-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1224635.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1224636.png)
![3-(4-Methylphenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224637.png)
![N-(2-furanylmethyl)-2-(6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-d]pyrimidin-4-ylthio)acetamide](/img/structure/B1224640.png)
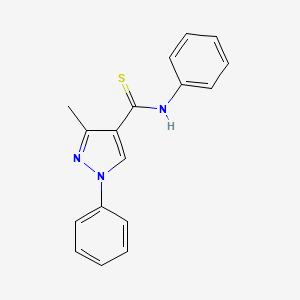
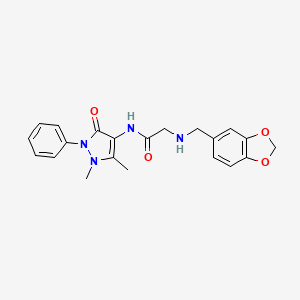
![4-Amino-2-[(2,5-dichlorophenyl)-oxomethyl]isoindole-1,3-dione](/img/structure/B1224644.png)
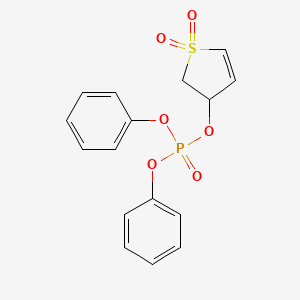
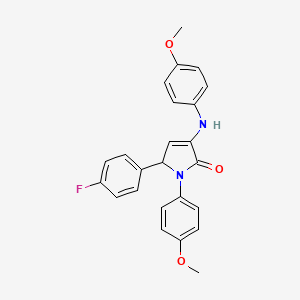
![N-[(2-adamantylamino)-sulfanylidenemethyl]hexanamide](/img/structure/B1224652.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1224654.png)